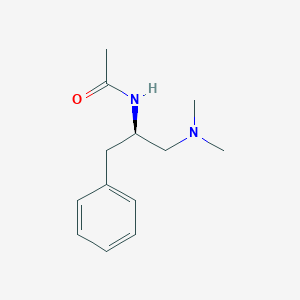
(R)-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its potential therapeutic properties and is often studied for its interactions with biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the chiral intermediate, ®-1-(Dimethylamino)-3-phenylpropan-2-ol.
Acetylation: The intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield ®-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide.
Purification: The product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of ®-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide may involve:
Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time to maximize efficiency.
Purification and Quality Control: Employing advanced purification methods and rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
®-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with enzymes and receptors, providing insights into biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of ®-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to pain and inflammation, leading to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide: The enantiomer of the compound, which may have different biological activities.
N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide: The racemic mixture containing both enantiomers.
Uniqueness
®-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or racemic mixture. This specificity makes it valuable in research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C13H20N2O |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
N-[(2R)-1-(dimethylamino)-3-phenylpropan-2-yl]acetamide |
InChI |
InChI=1S/C13H20N2O/c1-11(16)14-13(10-15(2)3)9-12-7-5-4-6-8-12/h4-8,13H,9-10H2,1-3H3,(H,14,16)/t13-/m1/s1 |
Clave InChI |
PXPSPBKAWKBCMJ-CYBMUJFWSA-N |
SMILES isomérico |
CC(=O)N[C@H](CC1=CC=CC=C1)CN(C)C |
SMILES canónico |
CC(=O)NC(CC1=CC=CC=C1)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-1,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol](/img/structure/B12830680.png)
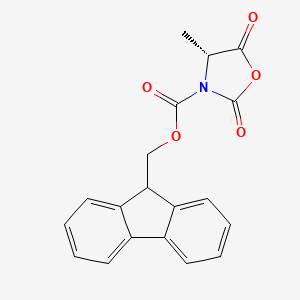
![6-Bromo-3-iodo-5-methylimidazo[1,2-a]pyridine](/img/structure/B12830710.png)

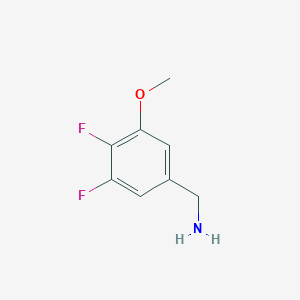
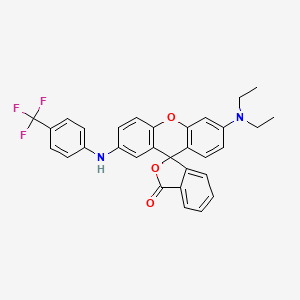
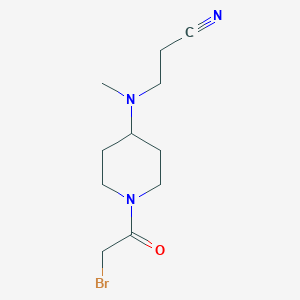
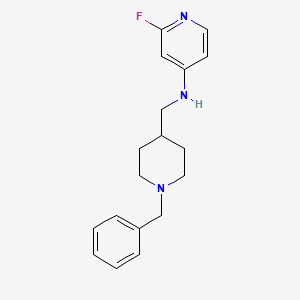

![(4R,4aS,6aR,7S,8S,9S,11S,11aS,11bR)-7-Hydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11-epoxy-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12830768.png)
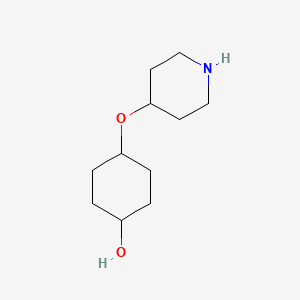

![5-Methylbicyclo[3.3.1]nonan-1-ol](/img/structure/B12830793.png)
